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Technical Support Center: MSD Plasma Sample
Analysis
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address matrix

effects in Meso Scale Discovery (MSD) plasma sample analysis.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of MSD plasma sample analysis?

A1: Matrix effects are the influence of components in the plasma sample, other than the analyte

of interest, on the analytical measurement. These components can include proteins, lipids,

salts, and anticoagulants. In MSD assays, matrix effects can lead to either signal suppression

(lower electrochemiluminescence) or enhancement (higher electrochemiluminescence),

resulting in inaccurate quantification of the analyte.[1][2]

Q2: How does the MSD platform minimize matrix effects compared to traditional ELISA?

A2: The Meso Scale Discovery platform has several features that contribute to its ability to

handle complex matrices like plasma with reduced interference.[1][2] The technology uses

electrochemiluminescence for detection, where the signal is generated only from labels near

the electrode surface, minimizing background from the bulk solution.[3] Additionally, MSD
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assays often have a wide dynamic range, allowing for greater sample dilution to reduce the

concentration of interfering substances while still detecting the analyte.[1][4]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: Common sources of matrix effects in plasma include:

High-abundance proteins: Albumin and immunoglobulins can cause non-specific binding.

Lipids: Lipemic samples can interfere with the assay.[5][6]

Hemolysis: The release of hemoglobin and other intracellular components from red blood

cells can impact results.[7][8][9]

Anticoagulants: The type of anticoagulant used (e.g., EDTA, heparin, citrate) can sometimes

affect the assay.

Heterophilic antibodies: These antibodies can cross-link the capture and detection

antibodies, leading to false-positive signals.

Q4: My spike recovery is low in plasma samples. What could be the cause?

A4: Low spike recovery suggests that something in the plasma matrix is interfering with the

detection of the analyte.[10] Potential causes include:

Analyte degradation: Enzymes in the plasma may be degrading the spiked analyte.

Analyte binding: The analyte may be binding to endogenous proteins in the plasma, making

it unavailable to the assay antibodies.

High concentrations of interfering substances: Components like lipids or hemoglobin could

be suppressing the signal.[11]

Suboptimal sample dilution: The sample may not be diluted enough to minimize the matrix

effect.[10]

Q5: What is dilution linearity (parallelism) and why is it important?
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A5: Dilution linearity, or parallelism, is an experimental assessment to determine if the dose-

response curve of a serially diluted sample is parallel to the standard curve.[12][13][14][15] It is

a critical experiment to confirm that the analyte in the sample matrix behaves similarly to the

standard, and that there are no matrix effects that are dependent on the concentration of the

sample. Non-parallelism indicates a significant matrix effect that needs to be addressed.

Troubleshooting Guides
Issue 1: Inconsistent results between sample replicates.

Possible Cause Troubleshooting Step

Pipetting Error
Ensure proper pipetting technique and use

calibrated pipettes.

Plate Washing Inconsistency

Use an automated plate washer if possible.

Ensure consistent and thorough washing for all

wells.

Sample Inhomogeneity
Thaw samples completely and vortex gently

before aliquoting.

Bubbles in Wells

Inspect wells for bubbles before reading the

plate. Gently tap the plate to dislodge any

bubbles.[16]

Issue 2: Poor spike recovery.
Possible Cause Troubleshooting Step

Matrix Interference
Increase the sample dilution factor and repeat

the spike recovery experiment.[10]

Analyte Binding
Consider using a different sample diluent that

may disrupt analyte-protein interactions.

Incorrect Spiking Concentration
Ensure the spiked concentration is within the

linear range of the assay.

Analyte Degradation

Minimize the time samples are at room

temperature. Use protease inhibitors if

appropriate.
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Issue 3: Non-parallelism in dilution linearity experiment.
Possible Cause Troubleshooting Step

Significant Matrix Effect
Further optimize the sample dilution. A higher

dilution may be required to achieve parallelism.

Assay Specificity
Investigate potential cross-reactivity with other

molecules in the plasma.

Standard Curve Issues
Ensure the standard curve is prepared correctly

and has a good fit.

Impact of Hemolysis and Lipemia
While MSD assays are generally robust, severe hemolysis and lipemia can still impact results.

The acceptable level of interference is assay-dependent.

Table 1: General Impact of Hemolysis on MSD Immunoassays

Level of Hemolysis Appearance Potential Impact Recommendation

Slight Faint pink tinge

Generally minimal

impact on most MSD

assays.

Proceed with caution

and note the

hemolysis level.

Moderate Pink to light red

Potential for

interference, analyte-

dependent.[7]

Assess impact

through spike

recovery and dilution

linearity.

Severe Dark red

High probability of

significant

interference.[7]

It is recommended not

to use the sample. If

unavoidable,

extensive validation is

required.

Table 2: General Impact of Lipemia on MSD Immunoassays
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Level of Lipemia Appearance Potential Impact Recommendation

Slight Faintly cloudy
Usually well-tolerated

by MSD assays.
Proceed with analysis.

Moderate Opaque, milky

May cause

interference in some

assays.[5]

Evaluate with spike

recovery and dilution

linearity.

Severe Very turbid, thick

Likely to cause

significant

interference.[5][6]

Consider sample pre-

treatment (e.g., high-

speed centrifugation)

to remove lipids.

Validate pre-treatment

method.

Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This experiment assesses for the presence of matrix effects by adding a known amount of

analyte to a sample and measuring the recovery.

Methodology:

Prepare Spiked Sample: Add a known concentration of the analyte standard to a plasma

sample. The final concentration should be in the mid-range of the standard curve.

Prepare Control Spike: Add the same amount of analyte standard to the assay's standard

diluent.

Prepare Unspiked Sample: Aliquot the same plasma sample without the added analyte.

Assay: Analyze the spiked sample, control spike, and unspiked sample according to the

MSD assay protocol.

Calculate Recovery:
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Percent Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked

Sample) / Concentration of Control Spike] * 100

Acceptable recovery is typically within 80-120%.

Protocol 2: Dilution Linearity (Parallelism) Assessment
This experiment determines if the sample can be diluted in a linear fashion, indicating the

absence of concentration-dependent matrix effects.

Methodology:

Select a High-Concentration Sample: Choose a plasma sample with an expected high

concentration of the analyte.

Prepare Serial Dilutions: Create a series of dilutions of the sample using the recommended

assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

Assay: Run the undiluted and serially diluted samples in the MSD assay.

Analyze Data:

Calculate the concentration of the analyte in each dilution.

Multiply the calculated concentration by the dilution factor to get the corrected

concentration for each dilution.

The corrected concentrations should be consistent across the dilution series (typically

within a ±20% variance).

Plot the log of the response versus the log of the concentration for both the standard curve

and the diluted sample. The slopes of the linear portions of the curves should be parallel.

Visualized Workflows
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MSD Results in Plasma

Check Replicate CVs

High CVs (>20%)
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- Pipetting
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Yes

Acceptable CVs

No
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Recovery within
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Proceed to Dilution Linearity

Yes

Troubleshoot Matrix Interference:
- Increase Sample Dilution
- Change Sample Diluent

No
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Proceed with Sample Analysis.

Yes
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- Optimize Dilution

- Investigate Interferents

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in MSD plasma

assays.
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Start: Spike and Recovery
Experiment

1. Aliquot Plasma Sample
(Unspiked)

2. Spike Plasma Sample with
Known Analyte Concentration

3. Spike Assay Diluent with
Same Analyte Concentration

(Control Spike)

4. Run all three samples
in MSD Assay

5. Determine Concentration of
Each Sample from Standard Curve

6. Calculate Percent Recovery:
[(Spiked - Unspiked) / Control] * 100

7. Evaluate Recovery

Acceptable (80-120%):
Minimal Matrix Effect

Pass

Unacceptable (<80% or >120%):
Matrix Effect Present

Fail

Click to download full resolution via product page

Caption: Experimental workflow for performing a spike and recovery experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [dealing with matrix effects in MSD plasma sample
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676861#dealing-with-matrix-effects-in-msd-plasma-
sample-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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